N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 775315-03-2
VCID: VC8419883
InChI: InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3
SMILES: COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C20H26ClNO2
Molecular Weight: 347.9 g/mol

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide

CAS No.: 775315-03-2

Cat. No.: VC8419883

Molecular Formula: C20H26ClNO2

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide - 775315-03-2

Specification

CAS No. 775315-03-2
Molecular Formula C20H26ClNO2
Molecular Weight 347.9 g/mol
IUPAC Name N-(1-adamantyl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H26ClNO2/c1-24-18-4-2-3-14(8-18)13-22(19(23)12-21)20-9-15-5-16(10-20)7-17(6-15)11-20/h2-4,8,15-17H,5-7,9-13H2,1H3
Standard InChI Key CLZPYDATKHVKSP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3
Canonical SMILES COC1=CC=CC(=C1)CN(C(=O)CCl)C23CC4CC(C2)CC(C4)C3

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Effects

The compound features a central acetamide group (CH2Cl-C(=O)-N\text{CH}_2\text{Cl-C(=O)-N}) bridging two distinct substituents:

  • Adamantan-1-yl group: A rigid tricyclic hydrocarbon (C10H15\text{C}_{10}\text{H}_{15}) known for enhancing metabolic stability and lipophilicity in drug candidates .

  • 3-Methoxybenzyl group: An aromatic ring with a methoxy (-OCH₃) substituent at the meta position, contributing to electronic modulation and potential hydrogen-bonding interactions .

The chloroacetamide moiety introduces electrophilic reactivity, suggesting possible alkylating properties. Comparative analysis with analogs like N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide (CID 3325363) highlights how substituent positioning (e.g., 3-methoxy vs. 4-chloro) alters steric and electronic profiles .

Table 1: Structural Comparison of Adamantane-Based Acetamides

Compound NameMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
Target CompoundC₂₁H₂₅ClNO₂3-Methoxybenzyl, Adamantyl366.88
CID 3325363 C₁₉H₂₃Cl₂NO4-Chlorobenzyl, Adamantyl352.30
N-(1-Adamantyl-ethyl)-2-chloroacetamide C₁₄H₂₂ClNOEthyl-Admantyl, Chloroacetamide255.78

Synthetic Pathways and Reaction Optimization

Proposed Synthesis Route

While no direct synthesis data exists for the target compound, analogous methodologies from N-methoxy-N-methylacetamide synthesis and adamantane-functionalized acetamides suggest a plausible pathway:

  • Amine Preparation:

    • React adamantan-1-amine with 3-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) to form N-(adamantan-1-yl)-N-[(3-methoxyphenyl)methyl]amine.

    • Reaction Conditions: Dichloromethane (DCM), 0°C to room temperature, inert atmosphere .

  • Acylation with Chloroacetyl Chloride:

    • Treat the intermediate amine with chloroacetyl chloride under controlled conditions to yield the final acetamide.

    • Key Step:

      R-NH2+ClCH2C(=O)ClR-NH-C(=O)-CH2Cl+HCl\text{R-NH}_2 + \text{ClCH}_2\text{C(=O)Cl} \rightarrow \text{R-NH-C(=O)-CH}_2\text{Cl} + \text{HCl}
    • Purification: Aqueous workup (sat. NaHCO₃), extraction with DCM, and drying over MgSO₄ .

Table 2: Predicted Reaction Yields Based on Analogous Syntheses

StepReagentsYield (%)Reference
Amine Alkylation3-Methoxybenzyl chloride~75
ChloroacetylationChloroacetyl chloride~78

Physicochemical and Computational Properties

Lipophilicity and Solubility

The adamantane group confers high lipophilicity (logP4.2\log P \sim 4.2), while the methoxybenzyl moiety introduces moderate polarity. Predicted aqueous solubility is low (<0.1 mg/mL), necessitating formulation with co-solvents for biological testing .

Collision Cross Section (CCS) and Mass Spectrometry

Computational models predict a CCS of 176–189 Ų for ionized species (e.g., [M+H]⁺), aligning with analogs like CID 3325363 . Electrospray ionization (ESI) would likely produce dominant peaks at m/zm/z 367.1 ([M+H]⁺) and 389.1 ([M+Na]⁺).

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